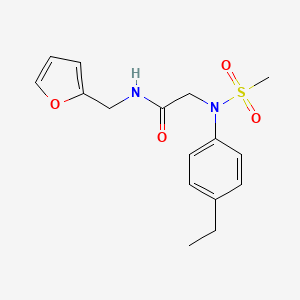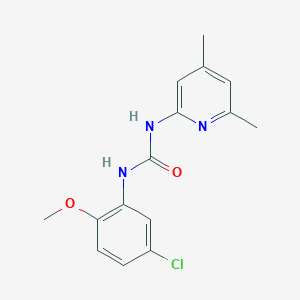
4-chloro-1-naphthyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-naphthyl dimethylcarbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture since the 1950s. It is effective against a broad range of pests, including beetles, caterpillars, and aphids. The chemical structure of Sevin consists of a naphthalene ring with a chloro substituent and a carbamate group.
Scientific Research Applications
4-chloro-1-naphthyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. It has been used in studies to evaluate the effects of insecticides on non-target organisms such as bees and butterflies. 4-chloro-1-naphthyl dimethylcarbamate has also been used in studies to investigate the mechanisms of insecticide resistance in pests.
Mechanism of Action
4-chloro-1-naphthyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, 4-chloro-1-naphthyl dimethylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
4-chloro-1-naphthyl dimethylcarbamate has been shown to have a range of biochemical and physiological effects on insects. It has been shown to cause oxidative stress, disrupt energy metabolism, and affect the expression of genes involved in insecticide resistance. 4-chloro-1-naphthyl dimethylcarbamate has also been shown to have toxic effects on non-target organisms such as bees and butterflies.
Advantages and Limitations for Lab Experiments
4-chloro-1-naphthyl dimethylcarbamate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. 4-chloro-1-naphthyl dimethylcarbamate is also effective against a wide range of pests, making it useful for studying the effects of insecticides on different species. However, 4-chloro-1-naphthyl dimethylcarbamate also has limitations. It is highly toxic and can pose a risk to researchers if not handled properly. 4-chloro-1-naphthyl dimethylcarbamate also has a short half-life, meaning that its effects may be short-lived and difficult to measure over time.
Future Directions
There are several future directions for research on 4-chloro-1-naphthyl dimethylcarbamate. One area of research is the development of novel insecticides that are less toxic and have fewer environmental impacts than 4-chloro-1-naphthyl dimethylcarbamate. Another area of research is the investigation of the mechanisms of insecticide resistance in pests and the development of strategies to overcome resistance. Additionally, there is a need for further research on the effects of 4-chloro-1-naphthyl dimethylcarbamate on non-target organisms and the development of strategies to mitigate these effects.
Conclusion
In conclusion, 4-chloro-1-naphthyl dimethylcarbamate is a carbamate insecticide that has been widely used in agriculture for over half a century. It works by inhibiting the activity of the enzyme acetylcholinesterase in insects, leading to paralysis and death. 4-chloro-1-naphthyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. While 4-chloro-1-naphthyl dimethylcarbamate has several advantages for use in lab experiments, it also has limitations and poses a risk to researchers if not handled properly. There are several future directions for research on 4-chloro-1-naphthyl dimethylcarbamate, including the development of novel insecticides and the investigation of the mechanisms of insecticide resistance in pests.
Synthesis Methods
4-chloro-1-naphthyl dimethylcarbamate can be synthesized through the reaction of 4-chloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform.
properties
IUPAC Name |
(4-chloronaphthalen-1-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZUKCUXVDXCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthyl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)